REACTION_CXSMILES
|
C([C@H]1COC(=O)N1[C:14]([CH:16]([CH2:25][CH2:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[CH2:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])=[O:15])C1C=CC=CC=1.[OH:34]O.O.[OH-].[Li+]>O1CCCC1.O>[C:21]([O:20][C:18](=[O:19])[CH2:17][CH:16]([CH2:25][CH2:26][CH2:27][CH:28]1[CH2:33][CH2:32][CH2:31][CH2:30][CH2:29]1)[C:14]([OH:15])=[O:34])([CH3:24])([CH3:23])[CH3:22] |f:2.3.4,5.6|
|
Name
|
tert-butyl 3-{[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]carbonyl}-6-cyclohexylhexanoate
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[C@@H]1N(C(OC1)=O)C(=O)C(CC(=O)OC(C)(C)C)CCCC1CCCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Name
|
|
Quantity
|
87 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched by dropwise addition of an aqueous solution of sodium thiosulphate (500 ml)
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (discarded)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography on silica gel eluting with a gradient system of hexane: ethyl acetate (2:1)
|
Reaction Time |
1 h |
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC(C(=O)O)CCCC1CCCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |